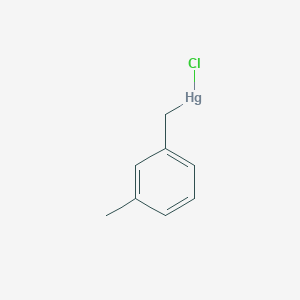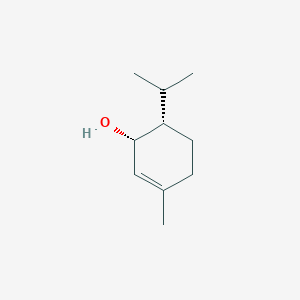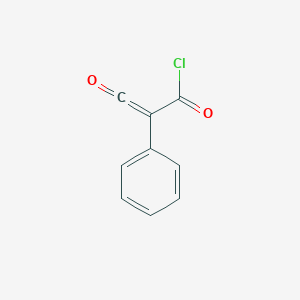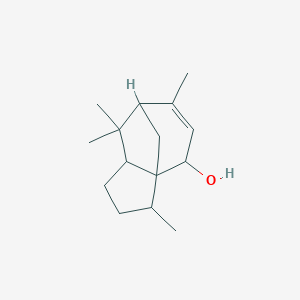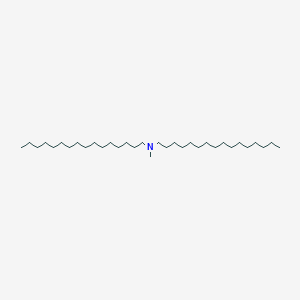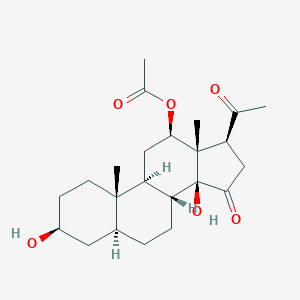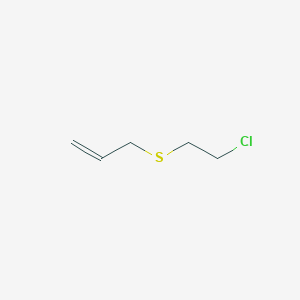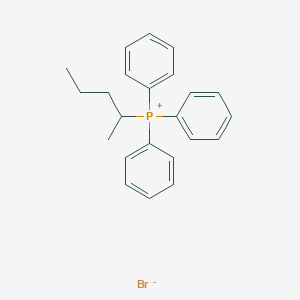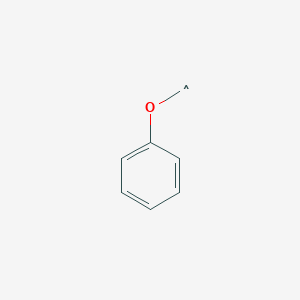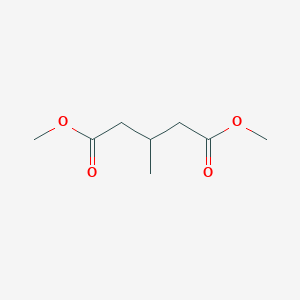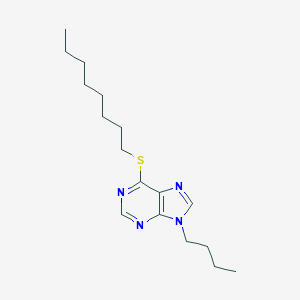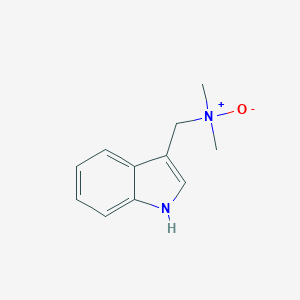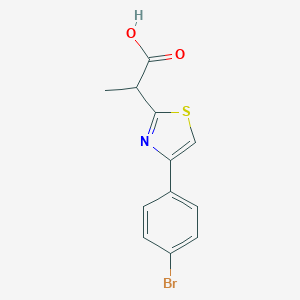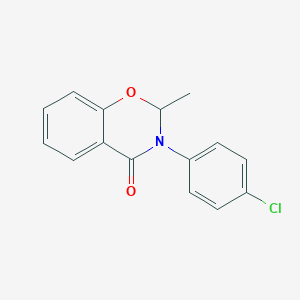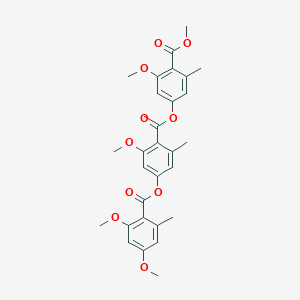
4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate, also known as DMOT, is a chemical compound that has been widely used in scientific research. DMOT is a derivative of cresol, which is a natural compound found in coal tar and petroleum. DMOT has been synthesized using various methods, and it has been studied for its potential applications in different fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of 4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. 4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, which are involved in the development of various diseases. 4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate may also modulate the activity of certain enzymes and signaling pathways, which play a role in cellular processes.
Effets Biochimiques Et Physiologiques
4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. 4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate has also been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate has several advantages for lab experiments, including its high purity, stability, and low toxicity. 4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate is also relatively easy to synthesize, which makes it readily available for research purposes. However, 4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate has some limitations, including its limited solubility in water and its potential to form insoluble precipitates in some experimental conditions.
Orientations Futures
There are several future directions for the research on 4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate, including the investigation of its potential applications in medicine, agriculture, and industry. In medicine, further studies are needed to determine the efficacy and safety of 4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate for the treatment of various diseases, as well as its potential interactions with other drugs. In agriculture, further studies are needed to determine the effectiveness and environmental impact of 4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate as a pesticide and herbicide. In industry, further studies are needed to explore the potential of 4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate as a precursor for the synthesis of various industrial chemicals.
Méthodes De Synthèse
4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate can be synthesized using different methods, including the esterification of cresol with methanol and the reaction of cresol with dimethyl carbonate. The most commonly used method involves the reaction of cresol with methanol and p-toluenesulfonic acid as a catalyst to produce 4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate. This method is simple and efficient, and it yields a high purity product.
Applications De Recherche Scientifique
4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate has been studied for its potential applications in different fields, including medicine, agriculture, and industry. In medicine, 4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, such as cancer, arthritis, and neurodegenerative disorders. 4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate has also been studied for its potential use as a pesticide and herbicide in agriculture, as well as a precursor for the synthesis of various industrial chemicals.
Propriétés
Numéro CAS |
19314-74-0 |
|---|---|
Nom du produit |
4,2-Cresotic acid, 6-methoxy-, bimol. ester, methyl ester, 4,6-dimethoxy-o-toluate |
Formule moléculaire |
C29H30O10 |
Poids moléculaire |
538.5 g/mol |
Nom IUPAC |
[3-methoxy-4-(3-methoxy-4-methoxycarbonyl-5-methylphenoxy)carbonyl-5-methylphenyl] 2,4-dimethoxy-6-methylbenzoate |
InChI |
InChI=1S/C29H30O10/c1-15-9-18(33-4)12-21(34-5)25(15)28(31)39-20-11-17(3)26(23(14-20)36-7)29(32)38-19-10-16(2)24(27(30)37-8)22(13-19)35-6/h9-14H,1-8H3 |
Clé InChI |
GCXGSDCSYJCRIZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)OC)OC)OC)OC)OC |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)OC)OC)OC)OC)OC |
Synonymes |
4-[(2,4-Dimethoxy-6-methylbenzoyl)oxy]-2-methoxy-6-methylbenzoic acid 3-methoxy-4-(methoxycarbonyl)-5-methylphenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



